A-674563

Catalog No.
S516576
CAS No.
552325-73-2
M.F
C22H22N4O
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-674563

CAS Number

552325-73-2

Product Name

A-674563

IUPAC Name

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1

InChI Key

BPNUQXPIQBZCMR-IBGZPJMESA-N

SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

A674563; A 674563; A-674563

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N

Description

The exact mass of the compound A-674563 is 358.17936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Akt Signaling

Akt, also known as protein kinase B, is a critical protein involved in cell proliferation, survival, and metabolism. A-674563 acts as a potent and selective inhibitor of Akt1, a specific subtype of Akt Source: [Akt1/PKA/CDK2 inhibitor,potent and selective | Cas# 552325-73-2 - GlpBio: ]. By blocking Akt signaling, A-674563 disrupts these processes essential for tumor cell growth.

Impact on Cell Cycle and Apoptosis

Studies have shown that A-674563 treatment leads to G2 cell cycle arrest and apoptosis (programmed cell death) in soft tissue sarcoma (STS) cells Source: [A-674563 HCl | 99.66%(HPLC) | In Stock | Akt inhibitor - Selleck Chemicals: ]. This indicates that A-674563 can not only prevent uncontrolled cell division but also trigger cell death mechanisms in cancer cells.

In vivo Studies and Limitations

Animal studies using mice with human fibrosarcoma xenografts demonstrated that A-674563 treatment significantly inhibited tumor growth and reduced tumor volume Source: [A-674563 HCl | 99.66%(HPLC) | In Stock | Akt inhibitor - Selleck Chemicals: https://www. ]. While promising, research also suggests that A-674563 might be more effective in combination therapy with other anti-cancer drugs Source: [A-674563 HCl | 99.66%(HPLC) | In Stock | Akt inhibitor - Selleck Chemicals: ].

A-674563 is a chemical compound recognized primarily for its role as an inhibitor of the protein kinase AKT1. It is classified within the family of organic compounds known as amphetamines and derivatives, characterized by a specific structure that allows it to interact with various biological targets. The compound has a molecular formula of C₁₈H₁₈ClN₃O and is commonly referred to in its hydrochloride form, A-674563 hydrochloride. Its significance in pharmacology stems from its ability to modulate several signaling pathways associated with cell growth, survival, and metabolism.

A-674563 binds to Akt1, inhibiting its activity. Akt1 is a signaling molecule that promotes cell growth and survival. By inactivating Akt1, A-674563 may hinder the growth of cancer cells [, ].

The primary chemical reaction involving A-674563 is its interaction with the AKT1 enzyme, where it acts as a competitive inhibitor. The binding affinity of A-674563 for AKT1 is quantified by its inhibition constant (Ki), which is reported to be approximately 11 nM in cell-free assays. This high specificity allows it to selectively inhibit AKT1 over other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), with a selectivity factor greater than 30-fold for AKT1 compared to PKC .

In terms of metabolic stability, A-674563 undergoes various transformations in biological systems, including phase I and phase II metabolic reactions that are typical for many pharmaceutical agents. These reactions can include oxidation, reduction, hydrolysis, and conjugation processes, which ultimately influence the compound's bioavailability and pharmacokinetics.

A-674563 exhibits significant biological activity primarily through its inhibition of AKT1, which plays a crucial role in several cellular processes including cell proliferation, apoptosis, and glucose metabolism. Research has demonstrated that A-674563 can induce cell cycle changes by decreasing the proportion of cells in the G0/G1 phase while increasing those in the S phase, indicating a potential role in promoting cell cycle progression .

Furthermore, studies have shown that A-674563 effectively reduces survival rates in non-small cell lung cancer (NSCLC) cells when compared to pan-AKT inhibitors like MK-2206. This suggests that A-674563 may have therapeutic potential in oncology by selectively targeting cancer cells that rely on AKT signaling for survival .

The synthesis of A-674563 involves multiple steps that typically include the formation of key intermediates followed by specific coupling reactions. While detailed synthetic routes are proprietary or not fully disclosed in public literature, general methods include:

  • Formation of Intermediate Compounds: Initial synthesis often starts with simpler aromatic compounds that undergo functionalization.
  • Coupling Reactions: The key step usually involves coupling an amine with an appropriate electrophile to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure A-674563 hydrochloride.

These methods ensure high yields and purity levels suitable for biological testing.

A-674563 has several potential applications, particularly in the fields of cancer research and treatment. Its primary application lies in:

  • Cancer Therapy: Due to its selective inhibition of AKT1, A-674563 is being explored as a therapeutic agent for various cancers where AKT signaling is aberrant.
  • Cell Biology Research: Researchers utilize A-674563 to study the role of AKT signaling in cellular processes such as metabolism and apoptosis.

Additionally, its unique properties make it a valuable tool for investigating other pathways influenced by AKT1.

Several compounds share structural or functional similarities with A-674563. These include:

Compound NameClassMechanism of ActionNotable Differences
MK-2206Pan-AKT InhibitorInhibits all isoforms of AKTLess selective than A-674563
GSK690693ATP-competitiveInhibits AKT1/AKT2/AKT3Broader target range
PerifosineLipid-basedDisrupts AKT signalingActs through different mechanisms
AZD5363Dual AKT InhibitorInhibits both AKT1 and AKT2More potent but less selective

A-674563's unique feature lies in its high selectivity for AKT1 over other kinases, making it particularly useful for targeted therapies while minimizing off-target effects associated with broader inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.17936134 g/mol

Monoisotopic Mass

358.17936134 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3W2X0WGW6C

Other CAS

552325-73-2

Wikipedia

A-674563

Dates

Modify: 2023-08-15
1: Tei H, Miyake H, Fujisawa M. Enhanced sensitivity to sorafenib by inhibition

Explore Compound Types